Aluminium citrate

Descripción general

Descripción

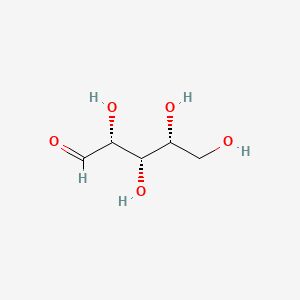

Aluminium citrate is a chemical compound with the formula AlC6H5O7 . It is a white, crystalline salt produced by mixing aluminium chloride hexahydrate and citric acid .

Synthesis Analysis

Aluminium citrate can be synthesized by mixing aluminium chloride and citric acid . The pH of the mixture can be adjusted with either ammonium hydroxide or sodium hydroxide to obtain aluminium citrate . The formation of mono and polynuclear aluminum species from the synthesis of aluminum citrate has been discussed in a study . The products obtained from the synthesis were characterized by Fourier-transform infrared spectrometry (FTIR), elemental analysis (CHN), scanning electron microscopy (SEM), and inductively coupled plasma–optical emission spectrometry (ICP-OES) .Molecular Structure Analysis

The FTIR analyses indicated the presence of mononuclear aluminum citrate complexes at pH 3 and polynuclear species starting at pH 4 . These results were corroborated by CHN and ICP-OES techniques, which revealed the variation of carbon, oxygen, hydrogen, and alumina precipitate levels as functions of pH variation .Chemical Reactions Analysis

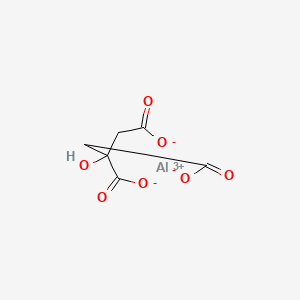

Aluminium citrate is used as a conformance control agent to improve oil production and excess water production . It is also used as a crosslinker in hydrogels for conformance control . The structures of the aluminum citrate complex were probably in the form [Al3(C6H5O7)3(OH)4(H2O)]4− .Physical And Chemical Properties Analysis

Aluminium citrate is a white, crystalline salt . It is insoluble in water . The molar mass of Aluminium citrate is 216.08 g/mol .Aplicaciones Científicas De Investigación

Hydrogel Formation

Aluminum citrate is used as a conformance control agent to improve oil production and excess water production . It plays a crucial role in the formation of mono and polynuclear aluminum species from the synthesis of aluminum citrate and evaluates these compounds as crosslinkers in hydrogels for conformance control . The products obtained from the synthesis were characterized by Fourier-transform infrared spectrometry (FTIR), elemental analysis (CHN), scanning electron microscopy (SEM), and inductively coupled plasma–optical emission spectrometry (ICP-OES) .

Crosslinking Agent for Polymer Gels

Aluminum citrate has been studied for applications in various types of materials . One of these applications is as a crosslinking agent for polymer gels used in the enhanced oil recovery (EOR) process . Polymer gels can effectively improve the sweep efficiency in reservoirs .

Antiperspirant

Aluminum citrate is also used as an antiperspirant . It’s one of the many compounds used in antiperspirants to help reduce sweat and odor.

Absorption and Accumulation of Al3+ ions

The involvement of citric acid in the processes of absorption and accumulation of Al3+ ions, forming aluminum citrate complexes, has been described by several authors .

Prevention of Silicosis

Aluminum citrate can have some positive effects on humans such as preventing silicosis . Silicosis is a lung disease caused by inhalation of silica dust, leading to inflammation and scarring in the form of nodular lesions in the upper lobes of the lungs.

Treatment of Chronic Renal Failure

Aluminum citrate is known to cause chronic renal failure because it causes an increase of phosphorus in the kidneys . However, it’s important to note that this is not a positive application, but rather a side effect of exposure to aluminum citrate.

Mecanismo De Acción

Target of Action

Aluminum citrate primarily targets the blood and kidneys . It replaces calcium ions from calcium citrate, taking up about 8% of aluminum in the blood . This interaction with calcium citrate is significant as it can lead to an increase of phosphorus in the kidneys .

Mode of Action

Aluminum citrate interacts with its targets by replacing calcium ions from calcium citrate, leading to an increase of phosphorus in the kidneys . This interaction can cause chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .

Biochemical Pathways

Aluminum citrate affects the biochemical pathways related to calcium and phosphorus metabolism. The replacement of calcium ions from calcium citrate by Al3+ ions disrupts the normal functioning of these pathways . This disruption can lead to an increase of phosphorus in the kidneys, potentially causing chronic renal failure .

Pharmacokinetics

The pharmacokinetics of aluminum citrate involve its absorption, distribution, metabolism, and excretion (ADME). When ingested, 80% of the compound is excreted through the body via urine . The remaining amount is excreted slower . The compound’s ADME properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of aluminum citrate’s action include an increase of phosphorus in the kidneys, potentially leading to chronic renal failure . It has also been suspected to cause Alzheimer’s disease, but more evidence is needed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aluminum citrate. For instance, the pH level of the environment can affect the solubility and hence the bioavailability of aluminum citrate . Additionally, the presence of other ions in the environment, such as calcium ions, can influence the compound’s ability to replace these ions and subsequently affect its mode of action .

Safety and Hazards

Aluminium citrate is harmful if swallowed and causes skin and eye irritation . It may cause damage to organs through prolonged or repeated exposure . When handling Aluminium citrate, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGAOYSWHHGDJY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5AlO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum citrate | |

CAS RN |

813-92-3, 31142-56-0 | |

| Record name | Aluminum citrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, aluminum salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ623779BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)